molecular formula C20H33NO5 B4041424 N-[3-(4-tert-butyl-2-methylphenoxy)propyl]-2-butanamine oxalate

N-[3-(4-tert-butyl-2-methylphenoxy)propyl]-2-butanamine oxalate

Cat. No.: B4041424
M. Wt: 367.5 g/mol
InChI Key: SQWRGHGHJZVCIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(4-tert-butyl-2-methylphenoxy)propyl]-2-butanamine oxalate is a useful research compound. Its molecular formula is C20H33NO5 and its molecular weight is 367.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 367.23587315 g/mol and the complexity rating of the compound is 330. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

β-Adrenergic Blocking Activity

Research has demonstrated the synthesis and pharmacological evaluation of compounds similar to N-[3-(4-tert-butyl-2-methylphenoxy)propyl]-2-butanamine oxalate, showing potential β-adrenergic blocking activity. One study involved the synthesis of compounds from thymol, a naturally occurring agent in Thymus vulgaris L., and their evaluation using mouse ECG and isolated rat uterus models. These compounds exhibited non-selective β-adrenergic blocking activity, with certain derivatives being more active, indicating their potential application in cardiovascular research (Jindal et al., 2003).

Asymmetric Synthesis of Amines

Another application is in the asymmetric synthesis of amines, where N-tert-butanesulfinyl imines serve as versatile intermediates. These compounds are prepared by condensing enantiomerically pure tert-butanesulfinamide with a wide range of aldehydes and ketones. The tert-butanesulfinyl group activates the imines for the addition of various nucleophiles, facilitating the synthesis of a wide range of highly enantioenriched amines. This methodology is significant for the synthesis of alpha-branched and alpha,alpha-dibranched amines, amino acids, amino alcohols, and trifluoromethyl amines, indicating its utility in creating complex amine structures (Ellman et al., 2002).

Properties

IUPAC Name

N-[3-(4-tert-butyl-2-methylphenoxy)propyl]butan-2-amine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NO.C2H2O4/c1-7-15(3)19-11-8-12-20-17-10-9-16(13-14(17)2)18(4,5)6;3-1(4)2(5)6/h9-10,13,15,19H,7-8,11-12H2,1-6H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQWRGHGHJZVCIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCCCOC1=C(C=C(C=C1)C(C)(C)C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[3-(4-tert-butyl-2-methylphenoxy)propyl]-2-butanamine oxalate
Reactant of Route 2
N-[3-(4-tert-butyl-2-methylphenoxy)propyl]-2-butanamine oxalate
Reactant of Route 3
N-[3-(4-tert-butyl-2-methylphenoxy)propyl]-2-butanamine oxalate
Reactant of Route 4
N-[3-(4-tert-butyl-2-methylphenoxy)propyl]-2-butanamine oxalate
Reactant of Route 5
N-[3-(4-tert-butyl-2-methylphenoxy)propyl]-2-butanamine oxalate
Reactant of Route 6
N-[3-(4-tert-butyl-2-methylphenoxy)propyl]-2-butanamine oxalate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.